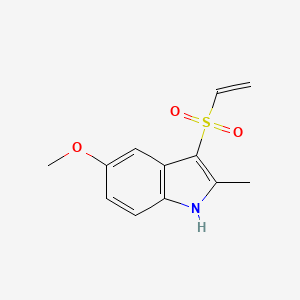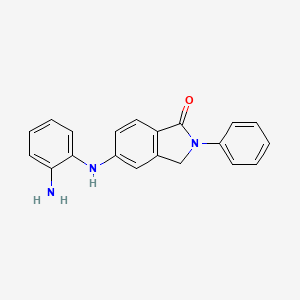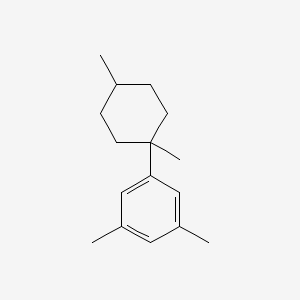
1-(1,4-Dimethylcyclohexyl)-3,5-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,4-Dimethylcyclohexyl)-3,5-dimethylbenzene is an organic compound characterized by a cyclohexane ring substituted with two methyl groups at positions 1 and 4, and a benzene ring substituted with two methyl groups at positions 3 and 5
Vorbereitungsmethoden
The synthesis of 1-(1,4-Dimethylcyclohexyl)-3,5-dimethylbenzene typically involves the following steps:
Cyclohexane Derivative Preparation: The cyclohexane ring is first prepared with methyl groups at positions 1 and 4. This can be achieved through catalytic hydrogenation of the corresponding diene or through Grignard reactions involving cyclohexanone derivatives.
Benzene Derivative Preparation: The benzene ring with methyl groups at positions 3 and 5 can be synthesized through Friedel-Crafts alkylation of benzene using methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Coupling Reaction: The final step involves coupling the cyclohexane and benzene derivatives. This can be done through a variety of methods, including cross-coupling reactions using palladium catalysts.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
1-(1,4-Dimethylcyclohexyl)-3,5-dimethylbenzene undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for the introduction of various functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(1,4-Dimethylcyclohexyl)-3,5-dimethylbenzene has several scientific research applications:
Chemistry: It is used as a model compound in studies of steric effects and conformational analysis of disubstituted cyclohexanes.
Biology: The compound can be used in the synthesis of biologically active molecules, serving as a precursor or intermediate in the development of pharmaceuticals.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the areas of anti-inflammatory and anticancer agents.
Industry: It is used in the production of specialty chemicals, including fragrances and polymers.
Wirkmechanismus
The mechanism by which 1-(1,4-Dimethylcyclohexyl)-3,5-dimethylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. Detailed studies on its molecular targets and pathways are essential for understanding its full range of effects.
Vergleich Mit ähnlichen Verbindungen
1-(1,4-Dimethylcyclohexyl)-3,5-dimethylbenzene can be compared with other disubstituted cyclohexanes and benzene derivatives:
1,2-Dimethylcyclohexane: Similar in structure but with methyl groups at positions 1 and 2, leading to different steric interactions and conformational preferences.
1,3-Dimethylcyclohexane: Methyl groups at positions 1 and 3 result in different chemical reactivity and stability.
1,4-Dimethylbenzene (p-Xylene): Lacks the cyclohexane ring, making it more planar and affecting its chemical properties and applications.
The uniqueness of this compound lies in its combined cyclohexane and benzene structure, offering a distinct set of chemical and physical properties.
Eigenschaften
CAS-Nummer |
922512-04-7 |
|---|---|
Molekularformel |
C16H24 |
Molekulargewicht |
216.36 g/mol |
IUPAC-Name |
1-(1,4-dimethylcyclohexyl)-3,5-dimethylbenzene |
InChI |
InChI=1S/C16H24/c1-12-5-7-16(4,8-6-12)15-10-13(2)9-14(3)11-15/h9-12H,5-8H2,1-4H3 |
InChI-Schlüssel |
TYRJKGNJZBJNFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)(C)C2=CC(=CC(=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


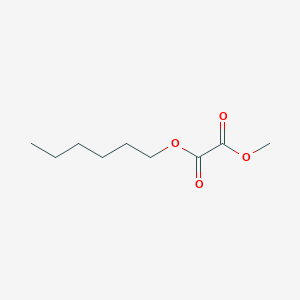
![1-Iodo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}-2-nitrobenzene](/img/structure/B14184505.png)
![6-Bromo-3-[(4-chlorophenyl)methyl]-2-(methylsulfanyl)quinoline](/img/structure/B14184511.png)
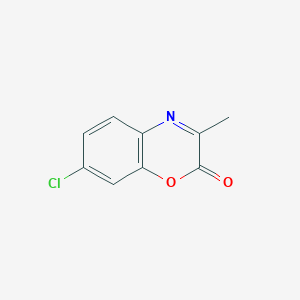

![4-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol](/img/structure/B14184537.png)
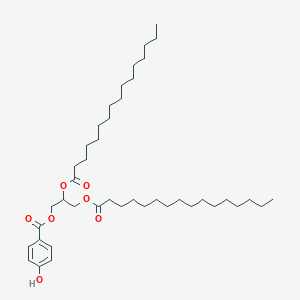
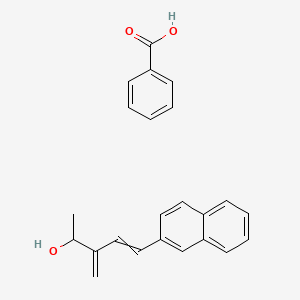
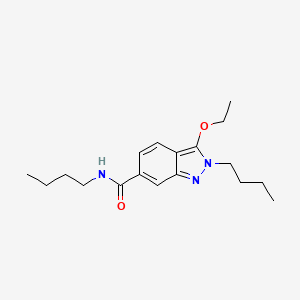
![N-[Ethoxy(phenyl)phosphoryl]-L-phenylalanine](/img/structure/B14184549.png)
![[1,1'-Biphenyl]-4-carboxamide, N-(cyclopropylmethyl)-2'-methyl-5'-[[3-(1-piperidinyl)benzoyl]amino]-](/img/structure/B14184557.png)

